molecular formula C23H15ClN2O4 B10880701 4-Nitrobenzyl 2-(4-chlorophenyl)quinoline-4-carboxylate

4-Nitrobenzyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B10880701
M. Wt: 418.8 g/mol
InChI Key: JKZBHQWFDKTYTR-UHFFFAOYSA-N
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Description

4-NITROBENZYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE is an organic compound that belongs to the class of quinoline carboxylates This compound is characterized by the presence of a nitrobenzyl group, a chlorophenyl group, and a quinoline carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITROBENZYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitrobenzyl chloride.

    Formation of 4-Chlorophenyl Quinoline: 4-chlorophenyl quinoline is synthesized through a Friedländer synthesis, which involves the condensation of 4-chloroaniline with an appropriate ketone.

    Esterification: The final step involves the esterification of 4-nitrobenzyl chloride with 4-chlorophenyl quinoline carboxylic acid in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-NITROBENZYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-hydroxyphenyl derivatives.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, methanol.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products

    Reduction: 4-AMINOBENZYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE.

    Substitution: 4-HYDROXYPHENYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE.

    Hydrolysis: 4-NITROBENZYL ALCOHOL and 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLIC ACID.

Scientific Research Applications

4-NITROBENZYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-NITROBENZYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-NITROBENZYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE
  • 4-NITROBENZYL 2-(4-FLUOROPHENYL)-4-QUINOLINECARBOXYLATE
  • 4-NITROBENZYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE

Uniqueness

4-NITROBENZYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H15ClN2O4

Molecular Weight

418.8 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C23H15ClN2O4/c24-17-9-7-16(8-10-17)22-13-20(19-3-1-2-4-21(19)25-22)23(27)30-14-15-5-11-18(12-6-15)26(28)29/h1-13H,14H2

InChI Key

JKZBHQWFDKTYTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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